Cas no 873-75-6 (4-Bromobenzyl alcohol)
4-Bromobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromophenyl)methanol
- P-BROMOBENZYL ALCOHOL
- RARECHEM AL BD 0075
- Benzyl alcohol, p-bromo-
- 4-Brom-benzyl alcohol
- Brombenzylalcohol
- Benzenemethanol, 4-bromo-
- 4-Bromobenzenemethanol
- 4-Bromobenzyl Alcohol
- 4-bromobenzyl-alcohol
- 4-Br-Ph-CH2OH
- Benzyl alcohol,p-bromo
- BroMo-benzyl alcohol
- p-Br benzyl alcohol
- Benzylalcohol, p-bromo- (6CI,7CI,8CI)
- (p-Bromophenyl)methanol
- 1-(p-Bromophenyl)methanol
- 4-Hydroxymethyl-1-bromobenzene
- Para-Bromobenzyl Alcohol
- 4-bromobenzylalcohol
- (4-bromophenyl)-methanol
- (4-Bromo-phenyl)-methanol
- (4-bromophenyl)methan-1-ol
- VEDDBHYQWFOITD-UHFFFAOYSA-N
- p-Bromo-benzyl alcohol
- 4-Bromophenylmethanol
- PubChem3748
- 4-bromo-benzylalcohol
- 4-Bromobenzenemethanol (ACI)
- Benzyl alcohol, p-bromo- (6CI, 7CI, 8CI)
- 1-Bromo-4-(hydroxymethyl)benzene
- AKOS000249367
- Q27093776
- InChI=1/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
- CS-W004067
- A22470
- CHEMBL184410
- SY006440
- BDBM50150787
- DTXSID50236276
- (4-Bromophenyl)methanol #
- VEDDBHYQWFOITD-UHFFFAOYSA-
- NS00039187
- W-104028
- SCHEMBL104349
- EINECS 212-851-7
- DB-017995
- 4-Bromobenzyl alcohol, 99%
- MFCD00004650
- DB02822
- BRB
- EN300-122917
- AC-26171
- Z335244742
- PS-5313
- AC-17025
- 873-75-6
- (4-Bromophenyl)methanol;Brombenzylalcohol
- B1372
- CCRIS 5119
- 4-Bromobenzyl alcohol
-
- MDL: MFCD00004650
- Inchi: 1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
- InChI Key: VEDDBHYQWFOITD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CO)=CC=1
- BRN: 1931620
Computed Properties
- Exact Mass: 185.96800
- Monoisotopic Mass: 185.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystals
- Density: 1.3839 (rough estimate)
- Melting Point: 77.0 to 80.0 deg-C
- Boiling Point: 267.8°C at 760 mmHg
- Flash Point: 115.7℃
- Refractive Index: 1.5840 (estimate)
- Solubility: dioxane: soluble1g/10 mL, clear to faintly turbid, colorless to faintly yellow
- PSA: 20.23000
- LogP: 1.94140
- Solubility: Not determined
4-Bromobenzyl alcohol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
4-Bromobenzyl alcohol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Bromobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1372-25g |
4-Bromobenzyl alcohol |
873-75-6 | 98.0%(GC) | 25g |
¥740.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B059A-100g |
4-Bromobenzyl alcohol |
873-75-6 | 99% | 100g |
¥205.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B059A-25g |
4-Bromobenzyl alcohol |
873-75-6 | 99% | 25g |
¥57.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1372-100g |
4-Bromobenzyl alcohol |
873-75-6 | 99.0%(GC) | 100g |
¥1595.0 | 2022-06-10 | |
| Fluorochem | 008822-1g |
4-Bromobenzyl alcohol |
873-75-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 008822-5g |
4-Bromobenzyl alcohol |
873-75-6 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 008822-25g |
4-Bromobenzyl alcohol |
873-75-6 | 98% | 25g |
£20.00 | 2022-03-01 | |
| Fluorochem | 008822-100g |
4-Bromobenzyl alcohol |
873-75-6 | 98% | 100g |
£60.00 | 2022-03-01 | |
| Chemenu | CM255476-500g |
(4-Bromophenyl)methanol |
873-75-6 | 95+% | 500g |
$153 | 2021-06-16 | |
| Chemenu | CM255476-1000g |
(4-Bromophenyl)methanol |
873-75-6 | 95+% | 1000g |
$234 | 2021-06-16 |
4-Bromobenzyl alcohol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrogen ; 5 h, 30 bar, rt → 100 °C
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 25 °C
Production Method 7
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Chloroform-d
Production Method 8
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 0.5 h, 82 °C
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium formate ; 1.5 h, 80 °C
Production Method 13
1.2 Reagents: Water
Production Method 14
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water
4-Bromobenzyl alcohol Raw materials
- 4-Bromobenzoic Acid Methyl Ester
- 4-Bromobenzaldehyde
- 2H-Pyran, 2-[(4-bromophenyl)methoxy]tetrahydro-
4-Bromobenzyl alcohol Preparation Products
4-Bromobenzyl alcohol Suppliers
4-Bromobenzyl alcohol Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-Bromobenzyl alcohol
Professional Introduction to 4-Bromobenzyl Alcohol (CAS No. 873-75-6)
4-Bromobenzyl alcohol, with the chemical formula C7H9BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a benzyl group attached to a hydroxyl group, with a bromine substituent at the para position relative to the hydroxyl group. This unique arrangement makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The compound is identified by the CAS number 873-75-6, which serves as a unique identifier for chemical substances. This numbering system ensures that researchers and manufacturers can accurately reference and distinguish between different chemicals, reducing the likelihood of errors in laboratory settings and industrial applications.
4-Bromobenzyl alcohol is widely utilized in the pharmaceutical industry due to its reactivity and functional group compatibility. The presence of both a hydroxyl group and a bromine atom allows for diverse chemical transformations, making it a valuable building block in drug development. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, or participate in condensation reactions to form more complex molecules.
In recent years, there has been growing interest in the applications of 4-bromobenzyl alcohol in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The benzyl alcohol moiety can be modified to introduce specific pharmacophores that enhance the biological activity of these compounds. Additionally, the bromine atom provides a handle for further functionalization, allowing for the creation of derivatives with improved pharmacokinetic properties.
Another emerging field where 4-bromobenzyl alcohol has shown promise is in the development of antiviral agents. The structural features of this compound make it suitable for designing molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Recent studies have demonstrated its utility in synthesizing inhibitors targeting RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. These findings highlight the potential of 4-bromobenzyl alcohol as a key intermediate in antiviral drug discovery.
The compound also finds applications in agrochemical research. By serving as a precursor for more complex agrochemicals, 4-bromobenzyl alcohol contributes to the development of novel pesticides and herbicides. These derivatives can be engineered to target specific pests or weeds while minimizing environmental impact. The versatility of this compound allows researchers to fine-tune its properties for various agrochemical applications, ensuring sustainable agricultural practices.
CAS No. 873-75-6 is not only an identifier but also a testament to the compound's significance in chemical synthesis. It underscores its role as a fundamental building block in organic chemistry, enabling the creation of numerous derivatives with tailored properties. The continued exploration of its applications underscores its importance in both academic research and industrial processes.
The synthesis of 4-bromobenzyl alcohol typically involves bromination reactions on benzyl alcohol or through cross-coupling reactions involving brominated aromatic precursors. These synthetic routes are well-documented and optimized for high yields and purity, making it readily available for various applications. The ease of synthesis contributes to its widespread use in both laboratory-scale research and large-scale industrial production.
In conclusion, 4-bromobenzyl alcohol, identified by CAS number 873-75-6, is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate in drug development and material science. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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